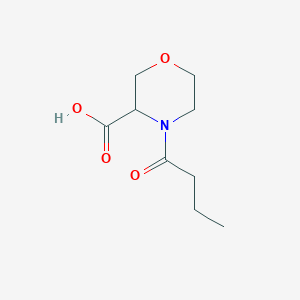
4-Butanoylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butanoylmorpholine-3-carboxylic acid, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCMO is a cyclic amino acid that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell cycle regulation. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
4-Butanoylmorpholine-3-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-Butanoylmorpholine-3-carboxylic acid has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-Butanoylmorpholine-3-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized in high yields and is relatively stable under normal laboratory conditions. However, one limitation of using 4-Butanoylmorpholine-3-carboxylic acid is its high cost compared to other amino acids and derivatives. In addition, 4-Butanoylmorpholine-3-carboxylic acid may not be readily available in some countries or regions.
Direcciones Futuras
There are several future directions for research related to 4-Butanoylmorpholine-3-carboxylic acid. One area of research is the development of novel anti-cancer agents based on 4-Butanoylmorpholine-3-carboxylic acid. Researchers can explore the structure-activity relationship of 4-Butanoylmorpholine-3-carboxylic acid and its analogs to develop more potent and selective anti-cancer agents. Another area of research is the use of 4-Butanoylmorpholine-3-carboxylic acid in the synthesis of novel materials with unique properties. Researchers can explore the use of 4-Butanoylmorpholine-3-carboxylic acid as a building block for the synthesis of polymers, nanoparticles, and other materials. Finally, the use of 4-Butanoylmorpholine-3-carboxylic acid as a chiral derivatizing agent for the analysis of amino acids and peptides can be further explored to develop more sensitive and selective analytical methods.
Conclusion:
In conclusion, 4-Butanoylmorpholine-3-carboxylic acid is a cyclic amino acid that has gained significant attention in scientific research due to its potential applications in various fields. 4-Butanoylmorpholine-3-carboxylic acid can be synthesized through a multi-step process and has been studied for its potential use as an anti-cancer agent, building block for novel materials, and chiral derivatizing agent for analytical chemistry. The mechanism of action of 4-Butanoylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. 4-Butanoylmorpholine-3-carboxylic acid has several biochemical and physiological effects, including the induction of apoptosis and inhibition of proliferation in cancer cells. While there are advantages and limitations to using 4-Butanoylmorpholine-3-carboxylic acid in lab experiments, there are several future directions for research related to this compound.
Métodos De Síntesis
The synthesis of 4-Butanoylmorpholine-3-carboxylic acid involves several steps, starting with the reaction of butyric anhydride and morpholine to form N-butyrylmorpholine. This intermediate product is then reacted with diethyl oxalate to form 4-butanoylmorpholine-3-carboxylic acid. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
4-Butanoylmorpholine-3-carboxylic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been studied for its potential use as an anti-cancer agent. Studies have shown that 4-Butanoylmorpholine-3-carboxylic acid can induce apoptosis and inhibit the proliferation of cancer cells. In material science, 4-Butanoylmorpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-Butanoylmorpholine-3-carboxylic acid has been used as a chiral derivatizing agent for the analysis of amino acids and peptides.
Propiedades
IUPAC Name |
4-butanoylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-3-8(11)10-4-5-14-6-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIWRCNQCBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCOCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
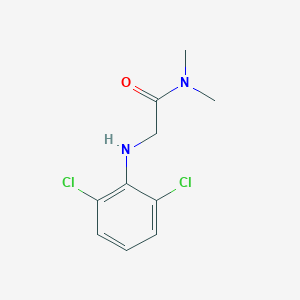
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
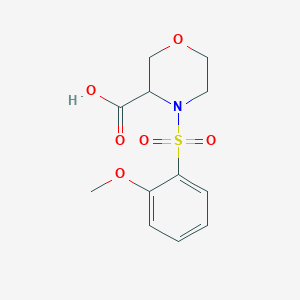


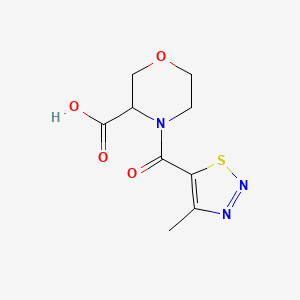
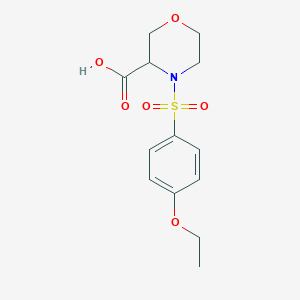


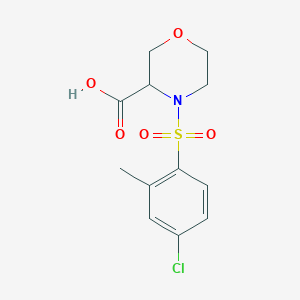
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)